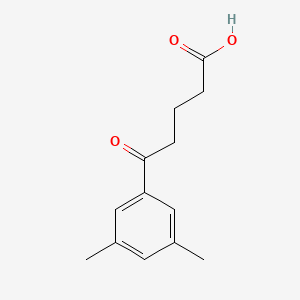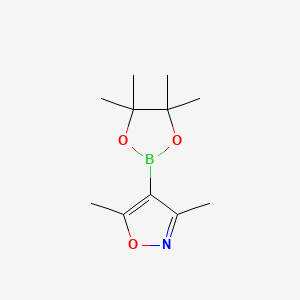
3-氟-5-(三氟甲基)苯甲酰胺
概述
描述
3-Fluoro-5-(trifluoromethyl)benzamide is an organic compound with the molecular formula C8H5F4NO. It is a derivative of benzamide, featuring a fluorine atom at the 3-position and a trifluoromethyl group at the 5-position of the benzene ring.
科学研究应用
3-Fluoro-5-(trifluoromethyl)benzamide has several scientific research applications:
Agrochemicals: The compound is employed in the development of herbicides and pesticides, leveraging its stability and bioactivity.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Chemical Research: The compound serves as a model system for studying the effects of fluorine substitution on chemical reactivity and stability.
作用机制
Target of Action
It is known that molecules with a -cf3 group, like 3-fluoro-5-(trifluoromethyl)benzamide, have shown improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It is known that the compound can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein . This interaction could potentially enhance the compound’s ability to inhibit the target enzyme.
Result of Action
It is suggested that the compound may inhibit the action of the reverse transcriptase enzyme, potentially impacting the replication of certain viruses .
安全和危害
未来方向
Fluorine-containing compounds, including 3-Fluoro-5-(trifluoromethyl)benzamide, have numerous pharmacological activities and are found in many FDA-approved drugs . Therefore, the future directions of this compound could involve further exploration of its potential uses in the pharmaceutical industry .
生化分析
Biochemical Properties
3-Fluoro-5-(trifluoromethyl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the trifluoromethyl group in the compound can enhance its binding affinity to certain enzymes, potentially inhibiting or activating them. This interaction is crucial in studying enzyme kinetics and developing enzyme inhibitors for therapeutic purposes .
Cellular Effects
3-Fluoro-5-(trifluoromethyl)benzamide affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, this compound may influence gene expression by interacting with transcription factors or epigenetic regulators, thereby altering the expression of specific genes .
Molecular Mechanism
At the molecular level, 3-Fluoro-5-(trifluoromethyl)benzamide exerts its effects through specific binding interactions with biomolecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity. Furthermore, this compound may affect gene expression by binding to DNA or RNA, influencing transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-5-(trifluoromethyl)benzamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation or metabolic processes. Long-term exposure to 3-Fluoro-5-(trifluoromethyl)benzamide can lead to sustained changes in cellular function, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of 3-Fluoro-5-(trifluoromethyl)benzamide vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects are observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 3-Fluoro-5-(trifluoromethyl)benzamide may cause toxic or adverse effects, highlighting the importance of dosage optimization in preclinical studies .
Metabolic Pathways
3-Fluoro-5-(trifluoromethyl)benzamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
Within cells and tissues, 3-Fluoro-5-(trifluoromethyl)benzamide is transported and distributed through specific mechanisms. Transporters and binding proteins play a crucial role in its cellular uptake and distribution. The compound’s lipophilicity allows it to diffuse across cell membranes, while specific transporters may facilitate its active transport. Understanding these transport and distribution mechanisms is vital for optimizing the compound’s therapeutic efficacy .
Subcellular Localization
The subcellular localization of 3-Fluoro-5-(trifluoromethyl)benzamide influences its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects. Studying the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(trifluoromethyl)benzamide typically involves the following steps:
Starting Material: The synthesis begins with 3-Fluoro-5-(trifluoromethyl)benzoic acid.
Conversion to Benzamide: The carboxylic acid group of 3-Fluoro-5-(trifluoromethyl)benzoic acid is converted to an amide group through a reaction with ammonia or an amine under suitable conditions.
Industrial Production Methods
Industrial production methods for 3-Fluoro-5-(trifluoromethyl)benzamide may involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-Fluoro-5-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom at the 3-position can be substituted by nucleophiles under appropriate conditions.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation: The benzene ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Nucleophilic Substitution: Substituted benzamides with various nucleophiles.
Reduction: 3-Fluoro-5-(trifluoromethyl)benzylamine.
Oxidation: Oxidized derivatives of the benzene ring.
相似化合物的比较
Similar Compounds
3-Fluoro-5-(trifluoromethyl)benzoic acid: A precursor in the synthesis of 3-Fluoro-5-(trifluoromethyl)benzamide.
3-Fluoro-5-(trifluoromethyl)benzylamine: A reduction product of 3-Fluoro-5-(trifluoromethyl)benzamide.
3,5-Bis(trifluoromethyl)benzamide: A similar compound with two trifluoromethyl groups, offering different chemical properties and applications.
Uniqueness
3-Fluoro-5-(trifluoromethyl)benzamide is unique due to the presence of both a fluorine atom and a trifluoromethyl group on the benzene ring. This combination imparts distinct electronic and steric effects, enhancing the compound’s stability, lipophilicity, and reactivity compared to other benzamide derivatives .
属性
IUPAC Name |
3-fluoro-5-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO/c9-6-2-4(7(13)14)1-5(3-6)8(10,11)12/h1-3H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUBHNZCRQRAQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372128 | |
| Record name | 3-Fluoro-5-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207986-20-7 | |
| Record name | 3-Fluoro-5-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 207986-20-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


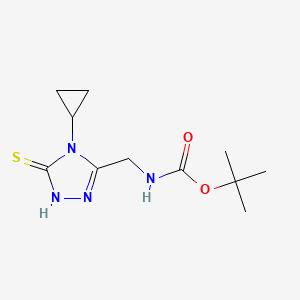

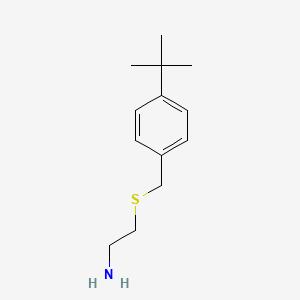
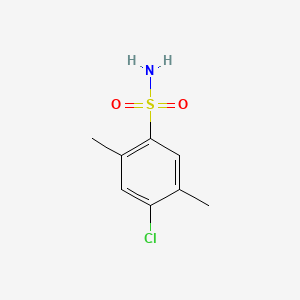
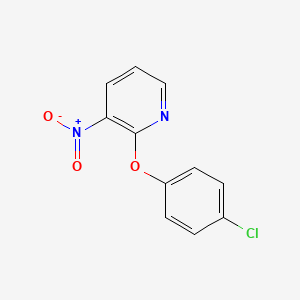
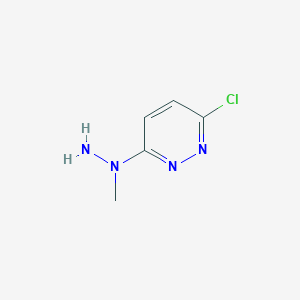


![2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1302056.png)
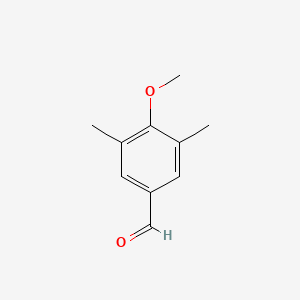
![1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine](/img/structure/B1302059.png)
